

VEGFR-IN-7 as a competitive inhibitor of ATP

binding

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Compound of Interest		
Compound Name:	VEGFR-IN-7	
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An In-depth Technical Guide on VEGFR-IN-7 as a Competitive Inhibitor of ATP Binding

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on publicly available information for the small molecule inhibitor **VEGFR-IN-7** and general methodologies for characterizing similar compounds. As of the latest research, specific quantitative biological data, such as IC50 and Ki values for **VEGFR-IN-7**, are not available in the public domain.[1] The experimental protocols provided are based on standard, widely accepted methodologies for the evaluation of novel VEGFR-2 inhibitors.

Introduction to VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] The binding of its primary ligand, Vascular Endothelial Growth Factor A (VEGF-A), to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the PI3K/Akt pathway, which is crucial for endothelial cell survival, and the PLCy-PKC-MAPK pathway, which promotes cell proliferation and migration.[2][5][6]



Dysregulation of VEGFR-2 signaling is a hallmark of numerous pathologies, particularly cancer. Tumors exploit this pathway to induce angiogenesis, thereby securing the blood supply necessary for their growth, invasion, and metastasis.[1][7] Consequently, the ATP-binding site of the VEGFR-2 kinase domain has become a prime target for the development of small molecule inhibitors as anti-cancer therapeutics.[1][8]

VEGFR-IN-7, systematically named [3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol, is a small molecule designed as a potential inhibitor of VEGFR-2. [1] Its chemical structure suggests that it functions by competing with ATP, thereby blocking the kinase activity of the receptor and inhibiting the downstream signaling required for angiogenesis.[1][5]

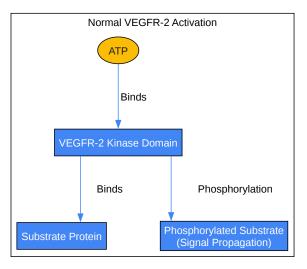
Core Mechanism: Competitive Inhibition of ATP Binding

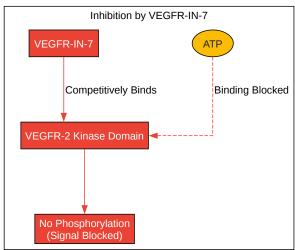
VEGFR-IN-7 is designed to act as a Type I, ATP-competitive inhibitor of the VEGFR-2 kinase domain.[9][10] This mechanism involves the inhibitor binding reversibly to the active "DFG-in" conformation of the kinase at the same site as ATP.[9]

The catalytic function of VEGFR-2, like all kinases, is to transfer the terminal (gamma) phosphate group from an ATP molecule to a tyrosine residue on a substrate protein. This process is initiated by ATP binding within a specific pocket in the kinase domain. **VEGFR-IN-7**, due to its structural similarity to the adenine region of ATP, can occupy this pocket.[11] By doing so, it physically obstructs the binding of ATP, preventing the phosphotransfer reaction and halting the autophosphorylation of the receptor. This blockade of autophosphorylation prevents the recruitment and activation of downstream signaling proteins, effectively shutting down the pro-angiogenic signals.[3][5]

Small molecule inhibitors like **VEGFR-IN-7** that compete with ATP for its binding site in the kinase domain are a well-established strategy for disrupting the blood supply to tumors and impeding their growth.[12][13]







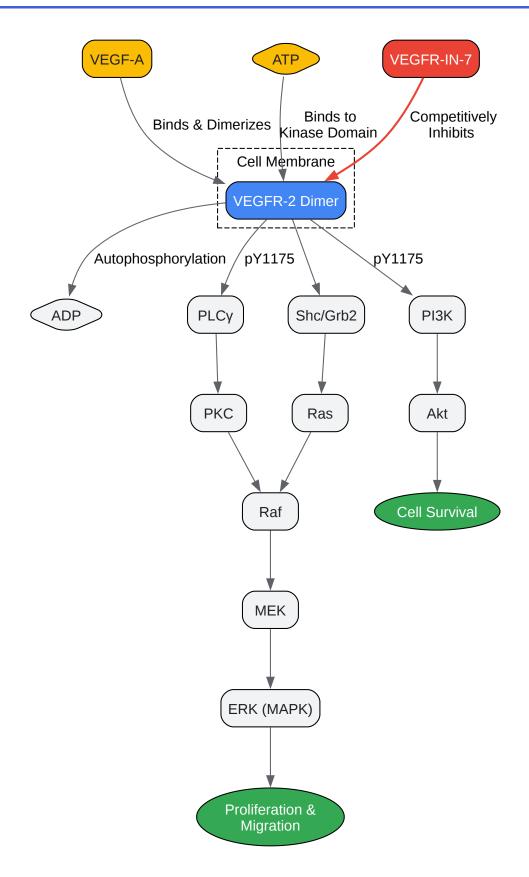
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Caption: Mechanism of ATP Competitive Inhibition by VEGFR-IN-7.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 initiates a complex signaling network essential for angiogenesis. The diagram below illustrates the major pathways activated upon receptor stimulation and the point of inhibition by **VEGFR-IN-7**.





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Caption: Simplified VEGFR-2 signaling cascade and point of inhibition.



Quantitative Data: Comparative Analysis

While specific IC50 values for **VEGFR-IN-7** are not publicly available, the following table presents data for other well-characterized VEGFR-2 inhibitors.[1] This information serves as a valuable reference for researchers, providing a comparative baseline for the potency of compounds targeting this kinase in both enzymatic and cellular assays.

Compound	Target(s)	VEGFR-2 IC50 (enzymatic)	Cell Line (Cancer Type)	Cellular IC50 (μM)
Vandetanib	VEGFR-2, EGFR	40 nM[14]	-	-
Sorafenib	VEGFR-2, PDGFR, Raf	-	A549 (Lung)	14.10[15]
HepG-2 (Liver)	7.31[15]	_		
HCT-116 (Colon)	9.01[15]			
Sunitinib	VEGFRs, PDGFRs, c-Kit	-	-	-
Axitinib	VEGFRs	-	-	-
Cabozantinib	VEGFR-2, c-Met, RET	0.035 nM[14]	-	-
Lenvatinib	VEGFRs, FGFRs, PDGFRα	4.0 nM[14]	-	-
Motesanib	VEGFRs, PDGFR, Kit, Ret	3 nM[16]	-	-
Brivanib	VEGFR-2, FGFR-1	25 nM[14]	-	-

Note: IC50 values can vary based on experimental conditions, assay type, and cell line.

Experimental Protocols



The following sections detail generalized, standard protocols for the preclinical evaluation of a novel VEGFR-2 inhibitor like **VEGFR-IN-7**.

In Vitro Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant VEGFR-2. The ADP-Glo™ Kinase Assay is a common high-throughput method.[3]

Objective: To determine the concentration of **VEGFR-IN-7** required to inhibit 50% of VEGFR-2 kinase activity.

Materials:

- Recombinant human VEGFR-2 kinase[3]
- VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)[17]
- ATP (at a concentration near the Km for VEGFR-2)[3]
- VEGFR-IN-7 (serially diluted in DMSO)[3]
- Kinase Assay Buffer[17]
- ADP-Glo™ Kinase Assay kit (Promega)[3]
- 384-well plates[3]

Protocol:

- Prepare Reagents: Prepare serial dilutions of VEGFR-IN-7 in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
- Kinase Reaction: In a 384-well plate, add 2.5 μL of 2x VEGFR-2 kinase/substrate mix.[3]
- Inhibitor Addition: Add 2.5 μL of 2x ATP/VEGFR-IN-7 mix to initiate the reaction. Include controls for no inhibitor (100% activity) and no enzyme (background).[3]
- Incubation: Incubate the plate at room temperature for 60 minutes.[3]



- ATP Depletion: Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]
- Signal Generation: Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[3]
- Data Acquisition: Measure luminescence using a microplate reader.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay (Western Blot)

This assay confirms that the inhibitor can block VEGFR-2 activation within a cellular context.[5]

Objective: To assess the effect of **VEGFR-IN-7** on VEGF-A-induced phosphorylation of VEGFR-2 in endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)[5]
- Low-serum or serum-free cell culture medium[5]
- VEGFR-IN-7[5]
- Recombinant human VEGF-A (e.g., 50 ng/mL)[5]
- Lysis buffer with protease and phosphatase inhibitors[13]
- Primary antibodies: anti-phospho-VEGFR-2 (pY1175), anti-total VEGFR-2, anti-β-actin[13]
- HRP-conjugated secondary antibodies[13]
- ECL chemiluminescent substrate[13]

Protocol:

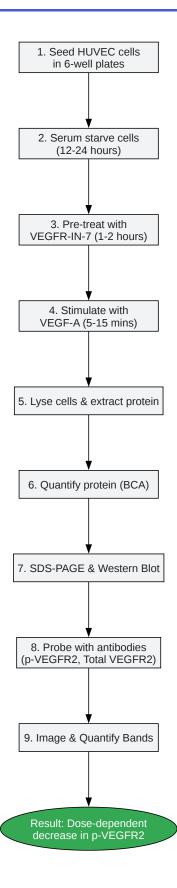
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- Cell Culture: Seed HUVECs in 6-well plates and grow to 70-80% confluency.
- Serum Starvation: Replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours. This reduces basal receptor activation.[5]
- Inhibitor Treatment: Pre-treat the cells with various concentrations of **VEGFR-IN-7** (and a vehicle control) for 1-2 hours at 37°C.[13]
- VEGF Stimulation: Add VEGF-A (e.g., 50 ng/mL) to the wells (except for the unstimulated control) and incubate for a short period (e.g., 5-15 minutes) at 37°C to induce VEGFR-2 phosphorylation.[5]
- Protein Extraction: Immediately wash the cells with ice-cold PBS and lyse the cells with lysis buffer.[13]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
- SDS-PAGE and Western Blot:
 - Separate 20-30 μg of protein per sample on an SDS-polyacrylamide gel.[5]
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against p-VEGFR-2, total VEGFR-2, and a loading control (e.g., β-actin).
 - Incubate with appropriate HRP-conjugated secondary antibodies.
 - Detect the signal using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities. A dose-dependent decrease in the p-VEGFR-2 / total
 VEGFR-2 ratio indicates effective target inhibition.





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